![molecular formula C20H18N4S3 B2749152 N-(6-butyl-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine CAS No. 862975-42-6](/img/structure/B2749152.png)
N-(6-butyl-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine
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Overview
Description
“N-(6-butyl-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine” is a complex organic compound. It is part of a class of compounds known as benzothiazoles . Benzothiazoles have been found to have significant biological activity, and have been used in various fields of medicinal chemistry .
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives have been recognized for their antimicrobial properties . They can be synthesized and modified to generate new molecules with potent antimicrobial activities . This compound, with its thiazole moieties, could be used in the development of new antimicrobial agents to combat resistant strains of bacteria.
Anticancer Research
Thiazoles also exhibit anticancer activities . The structural feature of thiazole is found in several anticancer drugs, such as tiazofurin . The compound could be involved in the synthesis of new anticancer agents, potentially offering alternative treatments through its biological activity.
Corrosion Inhibition
In the field of materials science, thiazole derivatives have been studied for their corrosion inhibition properties. The presence of a thiazole ring is believed to contribute to the formation of a dense protective coating on metal surfaces, which is crucial for preventing corrosion .
Antibacterial Synergy
The compound has potential applications in enhancing the efficacy of antibacterial treatments. Studies have investigated thiazole derivatives for their ability to work in synergy with other compounds, such as cell-penetrating peptides, to increase antibacterial activity .
Pharmaceutical Development
Due to the wide range of biological activities associated with thiazole derivatives, including anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities , the compound could play a significant role in the development of new pharmaceuticals .
Biomaterials Science
Thiazole derivatives can be incorporated into biomaterials for various medical applications. Their properties can be exploited in nanotechnology and tissue engineering , contributing to the design of biomaterials with desired physical and biological features .
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzothiazole derivatives, have been found to exhibit various biological activities, including antioxidant, haemolytic, antibacterial, and urease inhibition .
Mode of Action
It is known that benzothiazole derivatives can form a compact protective coating on metal surfaces, which suggests a potential interaction with cellular membranes . Furthermore, some benzothiazole derivatives have been found to create pores in bacterial cell membranes .
Biochemical Pathways
It is known that benzothiazole derivatives can inhibit the urease enzyme , which plays a crucial role in the nitrogen metabolism of many organisms.
Result of Action
Benzothiazole derivatives have been found to have significant urease inhibitory activity , suggesting that they may interfere with the nitrogen metabolism of certain organisms.
properties
IUPAC Name |
N-(6-butyl-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4S3/c1-3-4-5-12-6-7-13-16(10-12)26-19(22-13)24-20-23-14-8-9-15-17(18(14)27-20)21-11(2)25-15/h6-10H,3-5H2,1-2H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYLKACPRHZYSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C5=C(C=C4)SC(=N5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-butyl-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine |
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